N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a benzodioxole moiety and a substituted ethylamine group. The benzodioxole ring (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to modulate receptor binding . The ethylamine side chain incorporates a 1-methylindolin-5-yl group and a pyrrolidine ring, which may enhance lipophilicity and influence interactions with biological targets such as GPCRs or enzymes .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-27-11-8-17-12-16(4-6-19(17)27)20(28-9-2-3-10-28)14-25-23(29)24(30)26-18-5-7-21-22(13-18)32-15-31-21/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNZBSKDSJOPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole moiety, an indoline unit, and a pyrrolidine group linked through an oxalamide functional group. Its molecular formula is with a molecular weight of approximately 454.5 g/mol. The distinct combination of these functional groups may confer unique chemical properties and biological activities compared to similar compounds.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The indoline and dioxole moieties are associated with neuroprotective activities, potentially beneficial in neurodegenerative diseases.
- Antimicrobial Activity : Certain oxalamides have demonstrated efficacy against bacterial strains, suggesting potential as antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | , |
| Neuroprotective | Protection against neuronal damage | , |
| Antimicrobial | Efficacy against specific bacterial strains | , |
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of the oxalamide structure inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins.
-
Neuroprotective Mechanisms :
- Research indicated that compounds with similar structural features could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to their ability to scavenge free radicals and modulate signaling pathways related to cell survival.
-
Antimicrobial Efficacy :
- In vitro studies reported that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mode of action was linked to disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Dioxole Moiety : This can be achieved through the reaction of catechol derivatives with appropriate reagents under controlled conditions.
- Indoline Synthesis : Indoline units are synthesized via cyclization reactions involving aniline derivatives.
- Oxalamide Linkage : The final step involves coupling the dioxole and indoline units through an oxalamide bond formation using coupling reagents like EDC or DCC.
Table 2: Synthesis Steps Overview
| Step | Description | Reagents Used |
|---|---|---|
| Dioxole Formation | Reaction of catechol derivatives | Acidic conditions |
| Indoline Synthesis | Cyclization of aniline derivatives | Heat |
| Oxalamide Coupling | Formation of the oxalamide bond | EDC, DCC |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its hybrid structure combining benzodioxole, indoline, and pyrrolidine groups. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison
Key Findings :
Bioisosteric Replacements: The target compound’s oxalamide linker contrasts with the thiazolidinedione group in , which is associated with PPAR-γ modulation. The pyrrolidine ring in the target compound is shared with 1-(benzo[d][1,3]dioxol-5-ylmethyl)-2,2-dimethylpyrrolidine , but the latter lacks the indoline moiety, reducing steric complexity.
Synthetic Accessibility :
- The synthesis of the target compound likely involves multi-step coupling reactions, as seen in related benzodioxole-pyrrolidine hybrids (e.g., LiAlH4 reduction and ZrCl4 catalysis in ). This contrasts with simpler carbodiimide-mediated couplings used for thiazolidinedione derivatives .
Pharmacokinetic Predictions :
- The target compound’s higher molecular weight (~520 vs. ~261 for simpler pyrrolidines ) may reduce blood-brain barrier permeability compared to smaller analogs. However, the pyrrolidine and indoline groups could mitigate this via active transport mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
